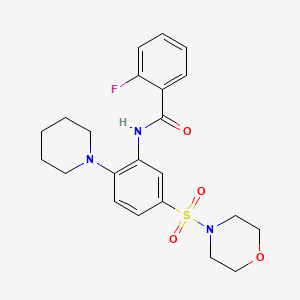
N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide (CDMT) is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiophene carboxamides, which have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide is not fully understood. However, it has been proposed that N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide may also exert its antibacterial activity by disrupting bacterial cell membrane integrity. Furthermore, N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide may exhibit its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide may also inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. Additionally, N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide may affect the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide also has some limitations. It is not very soluble in water, which may limit its use in aqueous-based assays. Additionally, N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide may exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide. One potential direction is to investigate the structure-activity relationship of N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide and its analogs. This may lead to the discovery of more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide in vivo. This may provide insights into the potential therapeutic applications of N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide. Additionally, the use of N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide involves the reaction of cyclohexylamine and 2,5-dimethylthiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography using a suitable solvent system.
Applications De Recherche Scientifique
N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide has been used in various scientific research studies. It has been found to exhibit potent antiproliferative activity against various cancer cell lines such as MCF-7, A549, and HCT116. N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide has been found to exhibit anti-inflammatory and analgesic activities.
Propriétés
IUPAC Name |
N-cyclohexyl-N,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10-8-9-12(16-10)13(15)14(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSFSIXCKOXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)







